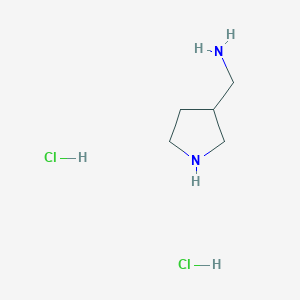![molecular formula C6H14ClNS B6250543 [(2S)-piperidin-2-yl]methanethiol hydrochloride CAS No. 1185884-46-1](/img/new.no-structure.jpg)
[(2S)-piperidin-2-yl]methanethiol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S)-piperidin-2-yl]methanethiol hydrochloride is a chemical compound that features a piperidine ring substituted with a methanethiol group at the second position. The hydrochloride salt form enhances its solubility and stability, making it useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-piperidin-2-yl]methanethiol hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor such as 2-piperidone, the piperidine ring is formed through reduction reactions using reagents like lithium aluminum hydride.
Introduction of the Methanethiol Group: The methanethiol group is introduced via nucleophilic substitution reactions. For instance, the piperidine derivative can be reacted with methanethiol in the presence of a base like sodium hydride.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: [(2S)-piperidin-2-yl]methanethiol hydrochloride can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding piperidine derivative without the methanethiol group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methanethiol group, where it can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidine compounds.
Aplicaciones Científicas De Investigación
Chemistry
[(2S)-piperidin-2-yl]methanethiol hydrochloride is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is used to study the effects of thiol-containing compounds on cellular processes. It can act as a model compound for investigating thiol-based redox reactions in biological systems.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting thiol-sensitive enzymes and receptors. Its piperidine moiety is a common structural feature in many pharmacologically active compounds.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of [(2S)-piperidin-2-yl]methanethiol hydrochloride involves its interaction with thiol-sensitive molecular targets. The methanethiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. This interaction can modulate enzyme activity, signal transduction pathways, and redox homeostasis.
Comparación Con Compuestos Similares
Similar Compounds
[(2S)-pyrrolidin-2-yl]methanethiol hydrochloride: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
[(2S)-piperidin-2-yl]methanol hydrochloride: Similar structure but with a hydroxyl group instead of a methanethiol group.
Uniqueness
[(2S)-piperidin-2-yl]methanethiol hydrochloride is unique due to the presence of both a piperidine ring and a methanethiol group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
1185884-46-1 |
|---|---|
Fórmula molecular |
C6H14ClNS |
Peso molecular |
167.7 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



